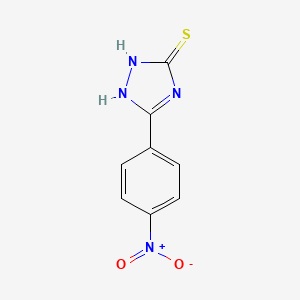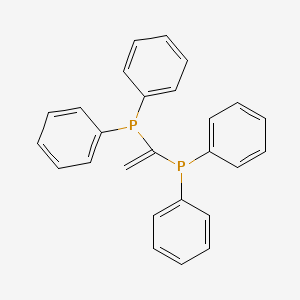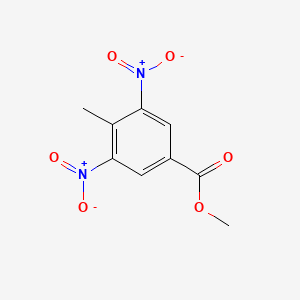
Methyl 4-methyl-3,5-dinitrobenzoate
Vue d'ensemble
Description
Methyl 4-methyl-3,5-dinitrobenzoate is a chemical compound with the molecular formula C9H8N2O6 . It is used in the characterization of a range of highly polar nitroaromatic compounds in water samples from a trinitrotoluene-contaminated waste disposal site .
Molecular Structure Analysis
The molecular structure of Methyl 4-methyl-3,5-dinitrobenzoate consists of a benzoic acid core with methyl and nitro groups attached . The exact 3D conformer and other structural details may require more specific resources or tools for accurate determination.Applications De Recherche Scientifique
Antifungal Research
- Application Summary: Methyl 3,5-dinitrobenzoate (MDNB) and its nanoemulsion (MDNB-NE) have been studied for their antifungal activity against strains of Candida albicans . Candida albicans is a common fungus that can cause infections in humans.
- Methods of Application: The study involved evaluating the antifungal activity of free MDNB and MDNB-NE against strains of Candida albicans . The specific experimental procedures, technical details, or parameters were not provided in the search results.
- Results or Outcomes: The study found that both MDNB and MDNB-NE exhibited antifungal activity against Candida albicans . However, the search results did not provide any quantitative data or statistical analyses.
Environmental Monitoring
- Application Summary: This compound has been used in the characterization of a range of highly polar nitroaromatic compounds in water samples from a trinitrotoluene-contaminated waste disposal site .
- Results or Outcomes: The study helped in understanding the contamination level and the range of nitroaromatic compounds present in the waste disposal site .
Drug Synthesis
- Application Summary: It has been used as a starting reagent for the asymmetric synthesis of the benzazocine core of FR900482 . FR900482 is a natural product with antitumor activity.
- Results or Outcomes: The study contributed to the synthesis of a compound with potential antitumor activity .
Cleaning Products
- Application Summary: This compound has been used in the formulation of cleaning products .
- Results or Outcomes: The study helped in formulating effective cleaning products .
Cosmetics
Safety And Hazards
Safety data sheets suggest that exposure to Methyl 4-methyl-3,5-dinitrobenzoate should be minimized. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .
Propriétés
IUPAC Name |
methyl 4-methyl-3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-5-7(10(13)14)3-6(9(12)17-2)4-8(5)11(15)16/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPWXQIRPQMEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402430 | |
| Record name | methyl 4-methyl-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-3,5-dinitrobenzoate | |
CAS RN |
49592-71-4 | |
| Record name | methyl 4-methyl-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

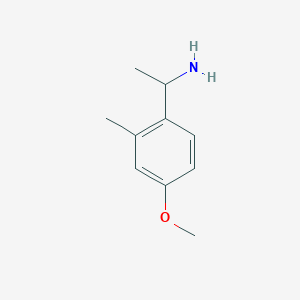
![N-[1-Dimethylaminomethylidene]benzamide](/img/structure/B1308529.png)
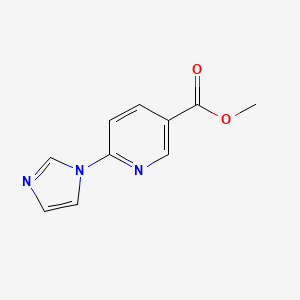
![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)

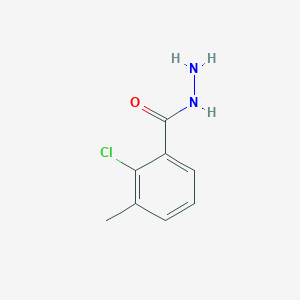

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1308548.png)



![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)
